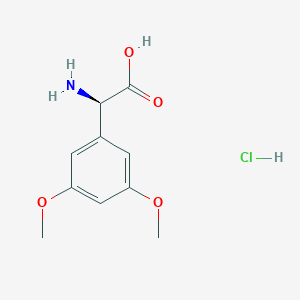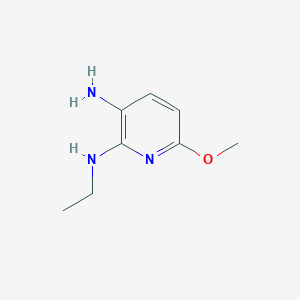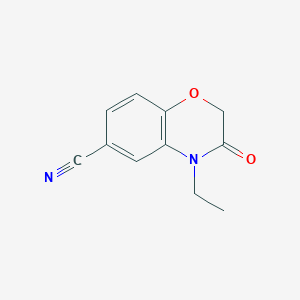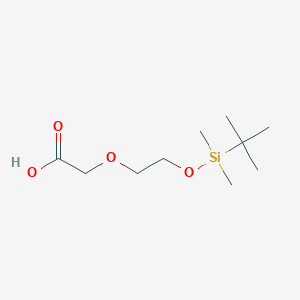
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid is a chemical compound with the molecular formula C10H22O4Si. It is known for its role in organic synthesis, particularly in the protection of hydroxyl groups. The compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the presence of a base such as triethylamine to facilitate the formation of the TBDMS ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drug delivery systems and prodrugs.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions during synthetic processes. This protection is reversible, allowing for the selective deprotection of the hydroxyl group under mild acidic or basic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)ethanol
- 2-(tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyl chloride
Uniqueness
Compared to similar compounds, 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid offers unique advantages in terms of stability and ease of deprotection. The presence of the acetic acid moiety provides additional functionalization options, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H22O4Si |
|---|---|
Molekulargewicht |
234.36 g/mol |
IUPAC-Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]acetic acid |
InChI |
InChI=1S/C10H22O4Si/c1-10(2,3)15(4,5)14-7-6-13-8-9(11)12/h6-8H2,1-5H3,(H,11,12) |
InChI-Schlüssel |
GBHFDUWTIMUQCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)
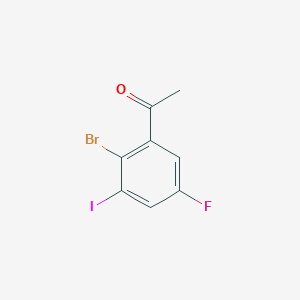
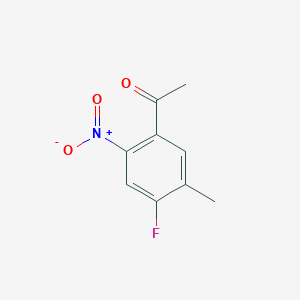
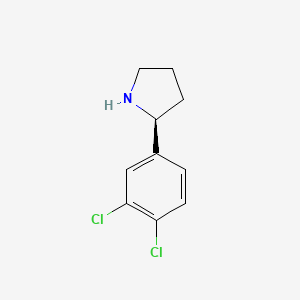

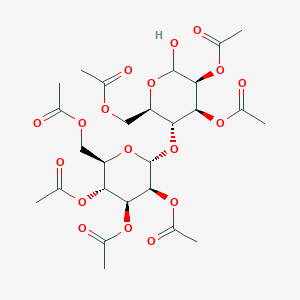

![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
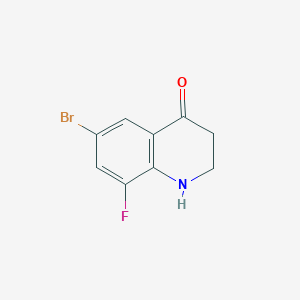
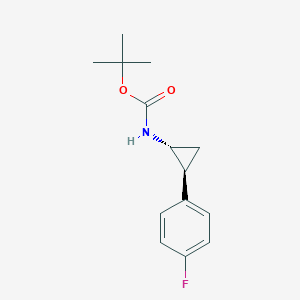
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole](/img/structure/B12848064.png)
